2,4-Dichloro-6-fluoro-3-phenylquinoline

Medicinal Chemistry Physicochemical Properties Drug Design

2,4-Dichloro-6-fluoro-3-phenylquinoline (CAS 274691-28-0) is a synthetic, polyhalogenated quinoline derivative featuring chlorine atoms at the 2- and 4-positions, a fluorine at the 6-position, and a phenyl ring at the 3-position of the bicyclic core. With a molecular formula of C15H8Cl2FN, a molecular weight of 292.14 g/mol, a computed XLogP3-AA of 5.5, and a topological polar surface area of 12.9 Ų, it is primarily utilized as a key synthetic intermediate for generating diverse compound libraries in medicinal chemistry.

Molecular Formula C15H8Cl2FN
Molecular Weight 292.1 g/mol
CAS No. 274691-28-0
Cat. No. B3031369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluoro-3-phenylquinoline
CAS274691-28-0
Molecular FormulaC15H8Cl2FN
Molecular Weight292.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)F)N=C2Cl)Cl
InChIInChI=1S/C15H8Cl2FN/c16-14-11-8-10(18)6-7-12(11)19-15(17)13(14)9-4-2-1-3-5-9/h1-8H
InChIKeyDAZYNNDCSWOWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-fluoro-3-phenylquinoline (CAS 274691-28-0): A Halogenated Quinoline Building Block for PI3K-Targeted Research and Heterocyclic Synthesis


2,4-Dichloro-6-fluoro-3-phenylquinoline (CAS 274691-28-0) is a synthetic, polyhalogenated quinoline derivative featuring chlorine atoms at the 2- and 4-positions, a fluorine at the 6-position, and a phenyl ring at the 3-position of the bicyclic core [1]. With a molecular formula of C15H8Cl2FN, a molecular weight of 292.14 g/mol, a computed XLogP3-AA of 5.5, and a topological polar surface area of 12.9 Ų, it is primarily utilized as a key synthetic intermediate for generating diverse compound libraries in medicinal chemistry [1][2]. In comparison to its non-fluorinated analog, 2,4-dichloro-3-phenylquinoline (CAS 108832-15-1), the strategic incorporation of the 6-fluoro substituent distinctly modulates electronic properties and lipophilicity, which is critical for target binding and pharmacokinetic optimization in drug discovery programs [1].

Why 2,4-Dichloro-6-fluoro-3-phenylquinoline Cannot Be Simply Replaced by Other Halogenated Quinoline Analogs


The selection of 2,4-dichloro-6-fluoro-3-phenylquinoline over its close analogs, such as the non-fluorinated 2,4-dichloro-3-phenylquinoline (CAS 108832-15-1) or the mono-chlorinated 2-chloro-3-phenylquinoline scaffold, is not a trivial interchange. The presence of the 6-fluoro substituent fundamentally alters the electron distribution and metabolic stability of the quinoline core, directly influencing binding affinity and selectivity [1]. For instance, structure-activity relationship (SAR) studies on related 6-substituted quinoline derivatives have established that a fluorine atom at this position is crucial for potent DNA gyrase inhibition, with the 6-fluoro derivative (4c) achieving an IC50 of 0.389 µg/mL, whereas analogs lacking this group show significantly diminished activity [2]. Furthermore, the compound's specific dichloro-fluoro substitution pattern was explicitly claimed in Amgen's PI3K inhibitor patent, highlighting its non-obvious and specific selection for achieving selectivity in kinase inhibition, a property not guaranteed by other halogenated benzoquinolines [1][3].

Quantitative Evidence Guide for 2,4-Dichloro-6-fluoro-3-phenylquinoline Differentiation


Enhanced Lipophilicity (LogP) and Electron Withdrawal via 6-Fluoro Substitution vs. Non-Fluorinated Analog

The strategic placement of a fluorine atom at the 6-position significantly differentiates 2,4-dichloro-6-fluoro-3-phenylquinoline from its direct non-fluorinated analog, 2,4-dichloro-3-phenylquinoline (CAS 108832-15-1). The target compound exhibits a computed XLogP3-AA of 5.5, a critical parameter for membrane permeability and oral bioavailability [1]. While the exact LogP for 2,4-dichloro-3-phenylquinoline is not explicitly listed in the same database, the absence of the fluorine atom results in a lower LogP and altered hydrogen bond acceptor capacity, directly impacting its ADME profile . The 6-fluoro group also exerts a strong electron-withdrawing effect, modulating the reactivity of the 2- and 4-chloro positions for chemoselective derivatization, a property leveraged in the synthesis of PI3K inhibitor libraries [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Proprietary IP Position: Specific Claims in PI3K Inhibitor Patents vs. Generic Quinoline Scaffolds

A critical piece of chemical mater differentiation is embodied in Amgen's patent application US20100331306A1, which explicitly includes 2,4-dichloro-6-fluoro-3-phenylquinoline as a synthetic intermediate for substituted bicyclic heteroaryls that are selective PI3K inhibitors [1]. Other halogenated quinoline scaffolds, such as simple 2-chloro-3-phenylquinoline used in early PDGF-RTK inhibitors, do not provide the same substitution vector for building the 2,4,6-trisubstituted core required for PI3K isoform selectivity [2]. This patent documentation provides a direct link between the compound's specific substitution pattern and a well-defined, therapeutically relevant biological target, a level of provenance that is absent for its non-fluorinated analog, 2,4-dichloro-3-phenylquinoline [1].

Kinase Inhibition Intellectual Property PI3K

Class-Level Potency Enhancement: 6-Fluoro Substitution in DNA Gyrase Inhibition

Although not tested directly against 2,4-dichloro-6-fluoro-3-phenylquinoline, the critical impact of a 6-fluoro substituent on quinoline-based DNA gyrase inhibition has been rigorously quantified. A study by Alagumuthu et al. (2017) demonstrated that the 6-fluoro derivative, 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline (compound 4c), was one of the most potent DNA gyrase inhibitors in the series with an IC50 of 0.389 µg/mL [1]. This is a class-level precedent proving that a 6-fluoro substituent on a polysubstituted phenylquinoline scaffold is a key pharmacophoric feature for engaging the enzyme's active site, a finding that is consistent with the electron-withdrawing properties of fluorine [1]. Analogs lacking the 6-fluoro group in this series showed significantly reduced activity [1].

Antibacterial DNA Gyrase Structure-Activity Relationship

Validated Application Scenarios for Procuring 2,4-Dichloro-6-fluoro-3-phenylquinoline


Synthesis of Selective PI3K Inhibitor Libraries for Immuno-Oncology Research

Based on patent evidence, 2,4-dichloro-6-fluoro-3-phenylquinoline serves as a critical synthetic intermediate for generating selective Phosphoinositide 3-kinase (PI3K) inhibitors [1]. Researchers developing targeted therapies for arthritis, asthma, or cancers driven by PI3K pathway dysregulation will find that this specific dihalogenated core is essential for derivatization at the 2- and 4-positions, as described in the synthetic schemes of US20100331306A1. Using the non-fluorinated analog 2,4-dichloro-3-phenylquinoline will result in a different electronic and steric profile at the 6-position, likely compromising isoform selectivity [1].

Exploration of DNA Gyrase Inhibitors as Novel Gram-Positive Antibacterial Agents

Investigators aiming to develop new antibiotics targeting methicillin-resistant S. aureus (MRSA) should prioritize 2,4-dichloro-6-fluoro-3-phenylquinoline as a lead scaffold for derivatization. The presence of the 6-fluoro substituent has been experimentally validated in a related series as a key driver of DNA gyrase A inhibition potency, achieving an IC50 of 0.389 µg/mL [2]. This provides a quantitative benchmark; procurement of the target compound enables systematic SAR studies around the 2,4-dichloro and 3-phenyl motifs, a strategy that would be ineffective with analogs lacking the crucial 6-fluoro group [2].

Construction of Focused Kinase Inhibitor Libraries via Chemoselective Derivatization

The differential reactivity of the 2- and 4-chloro leaving groups, modulated by the 6-fluoro substituent, makes this compound a dual-purpose electrophile for sequential, chemoselective cross-coupling reactions [1][3]. This allows medicinal chemists to build highly diverse 2,4,6-trisubstituted quinoline libraries in a parallel synthesis format, an approach that is specifically relevant to the Amgen PI3K program. This chemoselectivity is a distinct synthetic advantage over non-halogenated or mono-halogenated analogs, which offer fewer derivatization handles [1].

Quote Request

Request a Quote for 2,4-Dichloro-6-fluoro-3-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.